N-(3,5-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
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Overview
Description
N-(3,5-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of fluorine atoms in the phenyl ring and the triazine moiety imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl halides or phenylboronic acids.
Fluorination: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acetylation: The final step involves the acetylation of the triazine derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring to its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or inhibitor in biochemical studies involving enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorophenyl)-2-(3-oxo-1,2,4-triazin-2(3H)-yl)acetamide: Lacks the phenyl group, which may affect its chemical and biological properties.
N-(3,5-difluorophenyl)-2-(5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide: Lacks the oxo group, which may influence its reactivity and stability.
N-(3-fluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide: Contains only one fluorine atom, which may alter its physicochemical properties.
Uniqueness
N-(3,5-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is unique due to the presence of both fluorine atoms and the phenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12F2N4O2 |
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Molecular Weight |
342.30 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide |
InChI |
InChI=1S/C17H12F2N4O2/c18-12-6-13(19)8-14(7-12)21-16(24)10-23-17(25)22-15(9-20-23)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,24) |
InChI Key |
SNDXKXUMWSOSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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